molecular formula C13H18N2S B12613907 (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide CAS No. 904326-09-6

(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide

Cat. No.: B12613907
CAS No.: 904326-09-6
M. Wt: 234.36 g/mol
InChI Key: HAZMYUCALIRQSV-PWSUYJOCSA-N
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Description

(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is a chiral compound with a unique structure that includes a pyrrolidine ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine derivatives with phenylethylamine. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a phenylethyl group. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

904326-09-6

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide

InChI

InChI=1S/C13H18N2S/c1-10(11-6-3-2-4-7-11)15-13(16)12-8-5-9-14-12/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16)/t10-,12+/m1/s1

InChI Key

HAZMYUCALIRQSV-PWSUYJOCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=S)[C@@H]2CCCN2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)C2CCCN2

Origin of Product

United States

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